molecular formula C16H17N7O2 B2600926 6-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide CAS No. 2034599-88-5

6-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide

Cat. No. B2600926
CAS RN: 2034599-88-5
M. Wt: 339.359
InChI Key: GJBQKBWYVZHDJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H17N7O2 and its molecular weight is 339.359. The purity is usually 95%.
BenchChem offers high-quality 6-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Cardiovascular Applications

A study on cardiovascular agents highlighted the synthesis and examination of 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems, demonstrating significant coronary vasodilating and antihypertensive activities. Although this study does not directly mention our compound of interest, it provides a foundational understanding of how similar structural motifs, particularly those involving triazolo and pyridazine rings, contribute to cardiovascular therapeutic potential (Sato et al., 1980).

Antimicrobial Evaluation

Research into new thienopyrimidine derivatives, including triazolo and pyridazine structures, has shown pronounced antimicrobial activity. This suggests that compounds with similar frameworks, such as the one , may also possess or contribute to significant antimicrobial properties (Bhuiyan et al., 2006).

Synthesis and Antiproliferative Activity

A library of triazolo[4,3-b]pyridazin-6-yloxy derivatives demonstrated that the replacement of benzamidine with a triazolo[4,3-b]pyridazine-6-yl moiety led to compounds with notable antiproliferative activity against endothelial and tumor cells. This highlights the potential of our compound in contributing to the development of new anticancer agents (Ilić et al., 2011).

Molecular Docking and In Vitro Screening

A study on the synthesis, molecular docking, and in vitro screening of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives revealed moderate to good binding energies of ligands on target proteins. This indicates that our compound could serve as a valuable starting point for the design of molecules with specific biological targets (Flefel et al., 2018).

Novel Synthesis Approaches

The development of highly functionalized triazolo[4,3-c]pyrimidine libraries through one-pot sequential strategies suggests that similar methodologies could be applied to synthesize and explore the applications of our compound in various chemical and biological contexts (Vilapara et al., 2015).

properties

IUPAC Name

6-oxo-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N7O2/c24-15-6-3-11(9-17-15)16(25)18-10-14-20-19-12-4-5-13(21-23(12)14)22-7-1-2-8-22/h3-6,9H,1-2,7-8,10H2,(H,17,24)(H,18,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJBQKBWYVZHDJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)C4=CNC(=O)C=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-oxo-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1H-pyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.